M-Gssg-NQ

Description

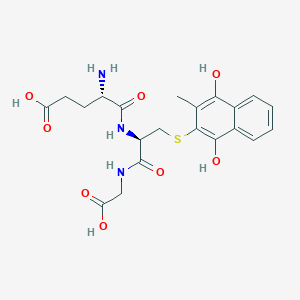

Structure

3D Structure

Properties

CAS No. |

88467-65-6 |

|---|---|

Molecular Formula |

C21H25N3O8S |

Molecular Weight |

479.5 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,4-dihydroxy-3-methylnaphthalen-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C21H25N3O8S/c1-10-17(29)11-4-2-3-5-12(11)18(30)19(10)33-9-14(21(32)23-8-16(27)28)24-20(31)13(22)6-7-15(25)26/h2-5,13-14,29-30H,6-9,22H2,1H3,(H,23,32)(H,24,31)(H,25,26)(H,27,28)/t13-,14-/m0/s1 |

InChI Key |

CWPZEKLLKJXUHQ-KBPBESRZSA-N |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O)O |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)O |

Origin of Product |

United States |

Advanced Methodologies for Structural and Chemical Characterization

Mass Spectrometry-Based Techniques for Elucidating Modified Biomolecules

Mass spectrometry (MS) is a cornerstone technology for the analysis of biomolecules due to its high sensitivity, specificity, and versatility. technologynetworks.com It is particularly powerful for identifying and quantifying molecules with molecular specificity, even within highly complex biological samples. technologynetworks.com For a compound like M-Gssg-NQ, which represents a modified biomolecule, MS-based techniques are indispensable for confirming its identity, determining its concentration, and understanding its formation and fate in biological systems. tmrjournals.com The use of stable isotope dilution in conjunction with tandem mass spectrometry (LC-MS/MS) offers the highest possible bioanalytical specificity for such analyses. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the accurate identification of unknown compounds and the precise quantification of known analytes. measurlabs.com Unlike standard resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to several decimal places, which allows for the determination of the elemental composition of a molecule. bioanalysis-zone.com This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com

In the context of M-Gssg-NQ, HRMS would be instrumental in:

Confirming the Molecular Formula: By providing an exact mass, HRMS can verify the elemental composition of M-Gssg-NQ, confirming the presence of the glutathione (B108866), naphthoquinone, and any additional modifying ("M") components.

Identifying Metabolites: When studying the metabolism of M-Gssg-NQ, HRMS can identify novel metabolites by accurately measuring their masses and predicting their elemental formulas. bioanalysis-zone.com

Characterizing Proteoforms: If M-Gssg-NQ interacts with proteins to form adducts, HRMS can be used to identify these modified proteins, known as proteoforms. nih.gov This is essential for understanding the compound's mechanism of action and potential downstream biological effects. nih.gov The high resolving power of HRMS is particularly beneficial for analyzing complex peptide and protein spectra that result from fragmentation in the mass spectrometer. bioanalysis-zone.com

Modern HRMS instruments, such as those utilizing Orbitrap or time-of-flight (TOF) analyzers, offer the high resolution and mass accuracy necessary for these demanding applications. sannova.netyoutube.com

Table 1: Comparison of Mass Spectrometry Techniques for Biomolecule Analysis

| Technique | Primary Advantage | Application for M-Gssg-NQ |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass for elemental composition determination. bioanalysis-zone.com | Structural elucidation and identification of unknown metabolites. bioanalysis-zone.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates complex mixtures prior to mass analysis. wikipedia.org | Analysis of M-Gssg-NQ and its derivatives in biological fluids. tmrjournals.com |

| Top-Down Proteomics | Characterizes intact proteins and their modifications. biorxiv.org | Identifies protein S-glutathionylation caused by M-Gssg-NQ. pnas.org |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org This approach is exceptionally well-suited for the analysis of compounds like glutathione derivatives and naphthoquinone (NQ)-adducts in complex biological matrices such as blood, urine, and cell lysates. tmrjournals.comspringernature.com

The process involves introducing a sample into an LC system, where the different components are separated based on their physicochemical properties as they pass through a column. The separated components then elute from the column and are introduced into the mass spectrometer for detection and identification. Tandem mass spectrometry (LC-MS/MS) further enhances specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion, a process known as multiple reaction monitoring (MRM). researchgate.netemerypharma.com

For M-Gssg-NQ and related analytes, LC-MS is used to:

Separate from Interferences: Biological samples contain a multitude of molecules that can interfere with the analysis. LC effectively separates M-Gssg-NQ from these other components, ensuring a clean signal for the mass spectrometer. wikipedia.org

Quantify with High Sensitivity: LC-MS/MS provides excellent sensitivity and specificity for the quantitative analysis of glutathione-adducts and their metabolites. nih.govnih.gov Methods have been developed to quantify various glutathione conjugates with high precision and accuracy. tmrjournals.com

Structural Confirmation: The fragmentation patterns generated in an MS/MS experiment provide structural information that can be used to confirm the identity of glutathione and NQ-adducts. nih.gov

Top-down proteomics is an emerging mass spectrometry approach that analyzes intact proteins, in contrast to the more traditional bottom-up methods that analyze peptides after protein digestion. pnas.org This technique is particularly valuable for the comprehensive characterization of post-translational modifications (PTMs), as it preserves the information about which PTMs coexist on the same protein molecule. nih.gov

S-glutathionylation, the formation of a mixed disulfide between glutathione and a cysteine residue on a protein, is a key PTM involved in redox signaling and protection against oxidative stress. nih.gov Methionine oxidation is another common modification induced by reactive oxygen species. Top-down proteomics can unambiguously identify and localize these modifications on intact proteins. biorxiv.orgpnas.org The analysis involves introducing the intact protein into the mass spectrometer, measuring its mass to identify the presence of modifications (e.g., a mass increase of 305.07 Da for glutathionylation), and then fragmenting the protein to pinpoint the exact location of the modification. biorxiv.org

This approach would be critical for investigating the interaction of M-Gssg-NQ with the proteome, allowing for the direct identification of proteins that undergo S-glutathionylation or other modifications as a result of exposure to the compound. mdpi.com

The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a primary indicator of oxidative stress within a cell. springernature.commdpi.com Accurate and reliable quantification of both GSH and GSSG is therefore crucial. Mass spectrometry, particularly LC-MS/MS, has become a preferred method for this analysis due to its superior selectivity, precision, and sensitivity compared to other techniques. nih.gov

A common challenge in measuring GSH is its instability and rapid oxidation to GSSG during sample preparation. mdpi.com To prevent this, a derivatizing agent such as N-ethylmaleimide (NEM) is often used to block the reactive thiol group of GSH, forming a stable adduct (GS-NEM) that can be readily quantified. nih.gov

A typical LC-MS/MS method for GSH and GSSG quantification involves:

Sample collection and immediate treatment with an acid (like sulfosalicylic acid) to precipitate proteins and an alkylating agent (like NEM) to stabilize GSH. nih.gov

Separation of GS-NEM and GSSG from other sample components using liquid chromatography. nih.gov

Detection and quantification using tandem mass spectrometry, often employing stable isotope-labeled internal standards for maximum accuracy. nih.gov

Table 2: Performance of a Validated LC-MS/MS Method for GSH and GSSG Quantification

| Parameter | GSH | GSSG | Reference |

|---|---|---|---|

| Linear Range (μM) | 0.01-50 | 0.01-50 | nih.gov |

| Lower Limit of Quantification (LLOQ) (μM) | 0.5 | 0.0625 | nih.gov |

| Intra-day Precision (CV%) | <10% | <10% | nih.gov |

| Inter-day Precision (CV%) | <10% | <10% | nih.gov |

| Accuracy (Bias%) | -2.1 to 7.9% | -2.1 to 7.9% | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. nanoqam.ca It is based on the magnetic properties of atomic nuclei and can be used to elucidate the complete structure of a compound like M-Gssg-NQ. libretexts.org Unlike mass spectrometry, which provides information about the mass of a molecule, NMR reveals the connectivity of atoms through bonds, making it an indispensable tool for de novo structure determination. core.ac.uk

Various NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques, can be employed. nih.gov For a molecule like M-Gssg-NQ, these experiments can:

Identify the different chemical groups present (e.g., protons and carbons of the amino acid residues of glutathione, the aromatic system of the naphthoquinone).

Establish how these groups are connected to each other.

Provide insights into the three-dimensional structure of the molecule.

1H NMR-based metabolomics allows for the simultaneous detection and quantification of a wide range of metabolites in a biological sample, providing a snapshot of the metabolic state of a cell or organism. nih.govacs.org This technique is non-destructive and requires minimal sample preparation, making it highly suitable for studying dynamic biological processes. nih.gov

A significant advantage of NMR in this context is its ability to analyze redox-active species that can be unstable under the conditions used for other analytical methods. nih.gov While direct NMR analysis of GSH is challenging due to its rapid oxidation, methods using derivatization with agents like N-ethylmaleimide (NEM) have been successfully developed. nih.gov This approach allows for the accurate quantification of both GSH and GSSG from a single 1H NMR spectrum, along with a host of other metabolites. nih.gov This provides a comprehensive view of the metabolic response to stimuli that might involve M-Gssg-NQ, offering insights into its effects on cellular redox balance and related pathways. nih.gov

Based on a comprehensive search, there is no publicly available scientific literature or data specifically detailing the chemical compound “M-Gssg-NQ.” This compound designation does not appear in the indexed scientific databases and resources accessed.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on “M-Gssg-NQ” as requested by the specific outline. The required information for the sections on its structural characterization, NMR analysis, and the use of spectrophotometric or electrochemical methods for its study does not exist in the available resources.

To fulfill the user's request, information would be needed from proprietary research, unpublished data, or alternative nomenclature for the compound. Without such information, any attempt to create the specified article would result in speculation and would not adhere to the principles of scientific accuracy.

Computational Modeling and Simulation Approaches

Molecular Dynamics (MD) Simulations for Investigating Biomolecular Dynamics and Stability

Molecular dynamics simulations are essential for understanding the dynamic nature of proteins and their interactions with ligands. By simulating the movements of atoms and molecules over time, MD can reveal conformational changes, assess structural stability, and characterize the interactions that govern binding events. researchgate.netrsc.orgosf.ioacs.orgnih.govmdpi.com

MD simulations have been widely used to investigate the interactions between glutathione (B108866) (GSH) and various proteins. These studies provide insights into the binding modes, the stability of protein-GSH complexes, and the conformational changes in proteins induced by GSH binding. For instance, MD simulations have explored the interactions of glutathione with glutathione S-transferases (GSTs), revealing small conformational changes in the enzyme upon ligand docking that facilitate catalytic reactions. researchgate.netmdpi.comnih.govnih.gov Studies on proteinase K have shown that GSH binding can significantly improve protein stability, with hydrogen bonds and van der Waals forces being key contributors to the interaction. rsc.org MD simulations have also been employed to study GSH interactions with proteins like the COVID-19 main protease, suggesting favorable interactions compared to some known antiviral drugs. osf.io Furthermore, investigations into proteins like MMACHC have utilized MD simulations to understand how mutations in the GSH binding site can disrupt interactions and reduce binding free energy. mdpi.com The conformational behavior of GSH and oxidized glutathione (GSSG) themselves in solution across different pH values has also been characterized using constant-pH MD simulations, highlighting their conformational variability and the influence of pH. acs.org MD simulations on human glutathione transferase P1-1 have shown significant changes in tertiary structure upon removal of glutathione, supporting an induced-fit mechanism where specific protein segments undergo prominent conformational changes upon GSH binding. nih.govnih.gov

Naphthoquinones (NQs) are electrophilic compounds that can form covalent adducts with proteins, particularly with reactive cysteine thiols, often through Michael addition reactions. nih.govoregonstate.edupnas.orgnih.gov While experimental techniques like mass spectrometry are commonly used to identify and characterize these protein adducts and their formation sites nih.govoregonstate.edunih.gov, computational approaches can provide complementary insights into the potential reactivity and interactions leading to adduct formation. Studies have explored the chemical reactivity of electrophilic species, including those related to quinones, and their adduction to proteins. oregonstate.edupnas.org The formation of Michael adducts between arylating quinones and protein disulfide isomerases, for example, has been linked to the disruption of disulfide bond formation and the induction of endoplasmic reticulum stress. pnas.org Although detailed molecular dynamics simulations explicitly tracing the dynamic process of NQ adduct formation at the atomic level were not extensively highlighted in the search results, computational methods are valuable for analyzing the structural and dynamic consequences after adduct formation, such as the impact of S-glutathionylation on protein structure and function. researchgate.netmdpi.combiorxiv.org

Accurate molecular dynamics simulations of proteins containing post-translational modifications like S-glutathionylation require specific force field parameters for the modified amino acid residues. The development and validation of such parameters are crucial for ensuring the reliability of the simulation results. Recent work has addressed the lack of extensively tested force field parameters for S-glutathionylated cysteines. researchgate.netmdpi.combiorxiv.org Robust AMBER force field parameters for glutathionylated cysteines have been developed and extensively tested against experimental data using microsecond-range MD simulations of various S-glutathionylated proteins. mdpi.combiorxiv.org These validated parameters are essential tools for the community to foster investigations into the effect of S-glutathionylation on protein dynamics and function, helping to unravel the structural mechanisms underlying its critical role in cellular processes. mdpi.combiorxiv.org

Molecular Docking Studies for Predicting Ligand-Protein Binding

Molecular docking is a computational technique used to predict the binding pose and affinity of a ligand to a protein receptor. It is a valuable tool in structure-based drug design and for understanding molecular recognition. mdpi.com

Molecular Mechanisms of Action and Cellular Signaling Pathway Modulation of M-Gssg-NQ

The compound M-Gssg-NQ, a naphthoquinone (NQ) derivative, exerts its biological effects through complex molecular mechanisms centered on the disruption of cellular redox homeostasis and the covalent modification of proteins. Its actions initiate a cascade of signaling events by altering the delicate balance of intracellular reducing and oxidizing equivalents and by directly interacting with functional macromolecules.

Molecular Mechanisms of Action and Cellular Signaling Pathway Modulation

Redox Signaling Through GSH/GSSG Balance and NQ-Induced Perturbations

M-Gssg-NQ fundamentally interferes with cellular redox signaling by perturbing the glutathione (B108866) (GSH) and glutathione disulfide (GSSG) equilibrium. The GSH/GSSG ratio is a primary indicator of the cell's redox state, and its disruption by M-Gssg-NQ triggers a variety of downstream signaling pathways. The core of this perturbation lies in the ability of the naphthoquinone moiety to undergo redox cycling. nih.govnih.govmdpi.com

In this process, the NQ component of M-Gssg-NQ is reduced by cellular flavoenzymes, such as NADPH-cytochrome P450 reductase, accepting one or two electrons to form a semiquinone or hydroquinone (B1673460) radical. nih.gov This reduced intermediate can then react with molecular oxygen (O₂) to regenerate the parent quinone, while simultaneously producing a superoxide (B77818) radical (O₂•⁻). nih.govmdpi.com This futile cycle can repeat continuously, consuming cellular reducing equivalents like NADPH and leading to a massive generation of reactive oxygen species (ROS). nih.govmdpi.com The detoxification of these ROS, particularly hydrogen peroxide (H₂O₂) formed from the dismutation of superoxide, is heavily dependent on the glutathione peroxidase-glutathione reductase system. This detoxification process consumes reduced GSH and produces oxidized GSSG, leading to a significant decrease in the GSH/GSSG ratio. nih.govmdpi.com

| Mechanism | Key Cellular Component Involved | Immediate Effect | Reference |

|---|---|---|---|

| Redox Cycling | NADPH-cytochrome P450 reductase, O₂ | Generation of superoxide radical (O₂•⁻) | nih.govnih.gov |

| GSH Depletion | Glutathione Peroxidase (GPx) | Oxidation of GSH to GSSG | nih.gov |

| Electrophilic Conjugation | Glutathione S-transferases (GSTs), GSH | Formation of M-Gssg-NQ-GSH adducts | mdpi.com |

The M-Gssg-NQ-induced shift in the GSH/GSSG balance directly alters the redox potential (Ehc) in both the cytosol and mitochondria, pushing them toward a more oxidizing environment. In the cytosol, this shift can activate redox-sensitive transcription factors and signaling proteins.

The impact on mitochondria is particularly critical. Mitochondria are a primary source of endogenous ROS and are also highly susceptible to oxidative damage. mdpi.com Naphthoquinone derivatives have been shown to reduce the mitochondrial membrane potential, a key indicator of mitochondrial health and function. nih.govresearchgate.net This depolarization can result from the opening of the mitochondrial permeability transition pore, leading to the release of cytochrome c into the cytosol, a critical step in initiating the intrinsic pathway of apoptosis. nih.govresearchgate.net The depletion of the mitochondrial GSH pool compromises the organelle's ability to detoxify ROS generated by both the respiratory chain and the redox cycling of M-Gssg-NQ, creating a vicious cycle of increasing oxidative stress. nih.gov

As established, the primary mechanism for ROS generation by M-Gssg-NQ is redox cycling, which produces a continuous flux of superoxide radicals. nih.govmdpi.com Superoxide is rapidly converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD). H₂O₂ is a relatively stable and membrane-permeable molecule that acts as a key second messenger in redox signaling. nih.govmdpi.com

The accumulation of ROS triggers a multifaceted cellular response aimed at restoring homeostasis and mitigating damage. mdpi.comnih.gov

Activation of Antioxidant Defenses: A key response is the activation of the Keap1-Nrf2 signaling pathway. nih.gov Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. However, electrophiles like the NQ moiety of M-Gssg-NQ or the resulting oxidative stress can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. nih.gov Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, upregulating the expression of protective proteins, including enzymes for GSH synthesis (e.g., γ-glutamylcysteine ligase) and ROS detoxification (e.g., NQO1, catalase, glutathione peroxidases). nih.gov

Induction of Apoptosis: If the level of oxidative stress overwhelms the cell's antioxidant capacity, signaling pathways leading to programmed cell death (apoptosis) are initiated. nih.govacs.org ROS can cause damage to DNA, lipids, and proteins. Mitochondrial damage, as described above, leads to the release of cytochrome c, which activates caspases (like caspase-9 and caspase-3) that execute the apoptotic program. nih.govacs.org

Inflammatory Responses: ROS can also activate pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of inflammatory cytokines.

| Cellular Response | Key Signaling Pathway | Outcome | Reference |

|---|---|---|---|

| Antioxidant Defense | Keap1-Nrf2/ARE | Upregulation of protective enzymes (e.g., NQO1, GPx) | nih.gov |

| Apoptosis | Mitochondrial (Intrinsic) Pathway | Cytochrome c release, Caspase activation, Cell death | nih.govacs.org |

| Stress Signaling | MAPK Pathways (e.g., JNK, p38) | Modulation of cell survival and death decisions | nih.gov |

Protein Post-Translational Modifications and their Functional Consequences

Beyond altering the redox environment, M-Gssg-NQ and the ROS it generates can directly induce post-translational modifications on proteins, which serve as crucial regulatory switches in cell signaling.

S-glutathionylation is the reversible formation of a mixed disulfide bond between a protein cysteine residue and a molecule of glutathione. mdpi.comnih.govnih.gov The oxidizing environment created by M-Gssg-NQ, characterized by a low GSH/GSSG ratio and increased ROS, strongly promotes this modification. mdpi.com It can occur through several mechanisms, including the reaction of a protein thiol with GSSG or the reaction of an oxidized protein cysteine (e.g., a sulfenic acid, P-SOH) with GSH. nih.govnih.gov

This modification serves a dual purpose:

Protection: S-glutathionylation protects reactive cysteine thiols from irreversible oxidation to sulfinic (P-SO₂H) or sulfonic (P-SO₃H) acids. mdpi.com

Regulation: The addition of the bulky, negatively charged glutathione moiety can alter a protein's conformation, activity, localization, and interaction with other proteins. mdpi.comnih.gov

Numerous proteins involved in key cellular processes are regulated by S-glutathionylation, including metabolic enzymes (e.g., glyceraldehyde-3-phosphate dehydrogenase), cytoskeletal proteins (e.g., actin), and transcription factors (e.g., NF-κB). nih.govbmbreports.org For instance, S-glutathionylation can inhibit the activity of certain protein tyrosine phosphatases, thereby prolonging the signaling of receptor tyrosine kinases. nih.gov The process is reversible and is specifically catalyzed by glutaredoxin (Grx) enzymes, allowing for dynamic control of protein function in response to the cellular redox state. mdpi.comnih.gov

Methionine, with its sulfur-containing side chain, is another amino acid highly susceptible to oxidation by ROS generated during M-Gssg-NQ redox cycling. nih.govpnas.org The oxidation of methionine to methionine sulfoxide (B87167) (MetO) introduces a polar oxygen atom, which can have significant structural and functional consequences. nih.govresearchgate.net

Conformational Changes: The conversion of the nonpolar methionine to the polar MetO can disrupt hydrophobic interactions that are critical for maintaining a protein's tertiary structure. nih.gov This can lead to localized unfolding or significant conformational changes that alter protein stability and function. nih.govacs.org

Signaling Regulation: Like S-glutathionylation, methionine oxidation is a reversible modification, with methionine sulfoxide reductases (MsrA and MsrB) catalyzing the reduction of MetO back to methionine. nih.govnih.gov This enzymatic reversibility allows methionine oxidation to function as a regulatory switch. For example, the oxidation of specific methionine residues in calmodulin can modulate its calcium-binding properties and its ability to regulate target proteins. nih.gov It can also serve as an antioxidant defense mechanism, where surface-exposed methionines act as "scavengers" for ROS, protecting more critical residues from damage. researchgate.net

The naphthoquinone ring of M-Gssg-NQ is an electrophilic Michael acceptor, making it reactive toward cellular nucleophiles. nih.govmdpi.com It can form stable, covalent adducts with nucleophilic amino acid residues on proteins, primarily the thiol group of cysteine, but also the amino groups of lysine (B10760008) and the N-terminal valine of proteins like hemoglobin. nih.govresearchgate.netmdpi.com This process is often referred to as arylation or alkylation.

The formation of NQ-protein adducts can have profound signaling implications:

Enzyme Inhibition: Covalent modification of a cysteine residue in the active site of an enzyme, such as a protein tyrosine phosphatase or a cysteine protease, can lead to irreversible inhibition of its activity. nih.govmdpi.com

Activation of Stress Pathways: The adduction of specific sensor proteins is recognized by the cell as a sign of electrophilic stress. For instance, covalent modification of heat shock proteins like HSP90 and HSP70 by 1,4-naphthoquinone (B94277) has been shown to activate heat shock factor-1 (HSF1), a key transcription factor in the cellular stress response. nih.gov

The differential cellular responses to these adducts suggest that they are not merely markers of damage but can be specific triggers of distinct signaling cascades. acs.orgnih.gov

Modulation of Key Intracellular Signaling Networks

The naphthoquinone component of M-Gssg-NQ is a potent modulator of several key intracellular signaling networks that govern cellular homeostasis. By altering the cellular redox state and interacting with critical signaling nodes, it can shift the balance between pro-survival and pro-apoptotic signals. This modulation is central to its observed biological effects in various preclinical models.

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of highly conserved signaling cascades that translate extracellular stimuli into a wide range of cellular responses. nih.gov The three major, well-characterized MAPK subfamilies are the extracellular signal-regulated kinases (ERK1/2), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. nih.gov While ERK1/2 are typically associated with cell proliferation and growth, the JNK and p38 pathways are primarily activated by environmental stressors and inflammatory cytokines and are often referred to as stress-activated protein kinases (SAPKs). frontiersin.orgmdpi.comresearchgate.net

Research on novel 1,4-naphthoquinone derivatives has demonstrated a distinct pattern of MAPK modulation. In human hepatoma Hep3B cells, these compounds were found to up-regulate the phosphorylation, and thus the activation, of the stress-associated kinases p38 and JNK. nih.gov Concurrently, they down-regulated the phosphorylation of ERK. nih.gov This differential modulation—activating stress and apoptotic pathways while inhibiting proliferation pathways—is often dependent on the generation of reactive oxygen species (ROS), as pretreatment with the ROS scavenger N-acetyl-l-cysteine was shown to block these effects. nih.gov This suggests that the M-Gssg-NQ compound, via its NQ moiety, likely induces a state of cellular stress that leads to the activation of pro-apoptotic JNK and p38 signaling while suppressing the pro-growth ERK pathway.

Table 1: Modulation of MAPK Pathways by Naphthoquinone Derivatives

| MAPK Family | Effect of NQ Derivatives | Primary Associated Cellular Response | Reference |

|---|---|---|---|

| ERK1/2 | Down-regulation of phosphorylation (Inhibition) | Proliferation, Growth, Survival | nih.gov |

| JNK | Up-regulation of phosphorylation (Activation) | Stress Response, Apoptosis, Inflammation | nih.gov |

| p38 | Up-regulation of phosphorylation (Activation) | Stress Response, Apoptosis, Inflammation | nih.gov |

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. nih.govmdpi.com Constitutive activation of this pathway is a hallmark of many cancers and contributes to resistance against various therapies. johnshopkins.edu The kinase Akt is a central node in this pathway, and its activation by PI3K leads to the phosphorylation and regulation of numerous downstream targets, including mTOR. nih.gov

The naphthoquinone structure has been identified as a potential inhibitor of this pro-survival pathway. nih.gov Studies involving novel 1,4-naphthoquinone derivatives showed that these compounds effectively down-regulate the phosphorylation of Akt in human hepatoma cells. nih.gov This inhibitory action on Akt disrupts the downstream signaling cascade, thereby counteracting the pathway's pro-survival and pro-proliferative signals. The inhibition of Akt phosphorylation by these NQ derivatives was also shown to be mediated by ROS. nih.gov This indicates that M-Gssg-NQ likely functions to suppress cell survival signals by targeting the PI3K/Akt/mTOR network.

The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) are pivotal regulators of inflammation, immunity, cell survival, and proliferation. mdpi.com Their aberrant and constitutive activation is frequently observed in various cancers, where they drive the expression of genes that promote tumor growth and survival. mdpi.com There is also significant crosstalk between the two pathways, often mediated by cytokines like Interleukin-6 (IL-6), creating a feedback loop that sustains a pro-tumorigenic inflammatory environment. mdpi.comresearchgate.net

The NQ moiety of M-Gssg-NQ has been shown to exert regulatory control over both of these pathways. Research indicates that 1,4-naphthoquinone can decrease the levels of IKKβ, a kinase essential for the activation of the canonical NF-κB pathway. frontiersin.org Furthermore, studies on specific 1,4-naphthoquinone derivatives demonstrated their ability to down-regulate the phosphorylation of STAT3 in human hepatoma cells. nih.gov By inhibiting key activators in both the NF-κB and STAT3 signaling cascades, M-Gssg-NQ can disrupt the expression of their target genes, thereby impeding inflammatory responses and cell survival signals that are critical for pathological processes.

The Nrf2 (Nuclear factor erythroid 2-related factor 2)-Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative and electrophilic stress. nih.gov Nrf2 is a transcription factor that, under stress conditions, activates the expression of a wide array of cytoprotective genes, including antioxidant enzymes and proteins involved in glutathione synthesis. nih.govsemanticscholar.org

Studies have shown that 1,4-naphthoquinone (NQ) is a potent activator of the Nrf2 pathway. nih.gov By causing a perturbation in the cellular redox status, NQ triggers the activation and nuclear translocation of Nrf2, leading to the upregulation of its downstream target genes. nih.govjst.go.jp This activation serves as an adaptive response to the oxidative stress induced by the NQ compound, enhancing the cell's capacity to neutralize reactive species and eliminate toxins. jst.go.jp The radioprotective effects of NQ in intestinal epithelial cells, for example, were shown to be dependent on its ability to activate this pathway. nih.gov

Under basal conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation. nih.gov Keap1 is a cysteine-rich protein that functions as a sensor for oxidative and electrophilic stress. nih.gov

The mechanism by which NQ activates Nrf2 involves the direct modification of Keap1. Experimental evidence demonstrates that 1,4-naphthoquinone induces the S-glutathionylation of the Keap1 protein. frontiersin.org This post-translational modification, the covalent attachment of a glutathione molecule to specific reactive cysteine residues on Keap1, is a key event in redox signaling. nih.gov The glutathionylation of Keap1 induces a conformational change that disrupts the Keap1-Nrf2 interaction. frontiersin.orgnih.gov This disruption prevents the degradation of Nrf2, allowing it to stabilize, accumulate, and translocate to the nucleus, where it can bind to the ARE and initiate the transcription of its target cytoprotective genes. jst.go.jpnih.gov

Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

Influence on Cellular Processes in Preclinical Models

The modulation of the aforementioned signaling pathways by the naphthoquinone moiety of M-Gssg-NQ translates into significant effects on key cellular processes, as demonstrated in a variety of preclinical models. These studies highlight the compound's potential to influence cell fate and function in both pathological and protective contexts.

In oncology-focused preclinical studies, NQ derivatives have demonstrated potent anti-cancer activity. In human hepatoma (Hep3B) cell lines, novel 1,4-naphthoquinone derivatives were shown to significantly induce apoptosis. nih.gov This pro-apoptotic effect was further validated in a mouse xenograft model, where the compounds suppressed tumor growth. nih.gov Similarly, in models of oral squamous cell carcinoma (OSCC), other NQ derivatives induced cell death via apoptosis and were also found to inhibit cell migration, a critical process in tumor invasion and metastasis. acs.orgacs.org

Conversely, in a different disease context, NQ compounds have shown protective effects. In an in vitro model of neurotoxicity using mouse neuronal Neuro-2a cells, various 1,4-naphthoquinone derivatives protected the cells from the cytotoxic effects of neurotoxins like paraquat (B189505) and 6-hydroxydopamine. nih.gov This neuroprotective activity was associated with the suppression of oxidative stress and the normalization of mitochondrial function. nih.gov

Table 2: Influence of Naphthoquinone Derivatives on Cellular Processes in Preclinical Models

| Preclinical Model | Cellular Process Affected | Observed Outcome | Reference |

|---|---|---|---|

| Human Hepatoma Cells (Hep3B) | Apoptosis | Induction of apoptosis | nih.gov |

| Mouse Xenograft (Hepatoma) | Tumor Growth | Suppression of tumor growth | nih.gov |

| Oral Squamous Carcinoma Cells | Apoptosis, Cell Migration | Induction of apoptosis, Inhibition of migration | acs.orgacs.org |

| Mouse Neuronal Cells (Neuro-2a) | Cell Viability, Oxidative Stress | Protection from neurotoxins, Suppression of oxidative stress | nih.gov |

These findings underscore the multifaceted influence of the NQ core structure on cellular behavior. Depending on the cellular context and the specific derivative, it can either trigger programmed cell death and inhibit malignant progression or protect cells from toxic insults.

Modulation of Apoptosis and Programmed Cell Death Pathways

The cellular redox state, particularly the balance between reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), is a critical determinant in the regulation of apoptosis, or programmed cell death. nih.govnih.gov An imbalance favoring GSSG can initiate and amplify apoptotic signaling cascades through multiple pathways. nih.gov Apoptosis is a conserved biological process essential for tissue homeostasis and development, characterized by specific morphological changes like cell shrinkage and nuclear fragmentation, which prevent an inflammatory response. nih.govscielo.org This process can be initiated via two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway, both of which converge on the activation of caspases, a family of cysteine proteases that execute the cell death program. nih.govscielo.orgresearchgate.net

Research indicates that an elevation in GSSG levels kinetically precedes key apoptotic events, including the loss of mitochondrial integrity, the release of cytochrome c from the mitochondria into the cytosol, and the activation of caspase-3. nih.gov Extracellular GSSG has been shown to selectively trigger the ASK-1/MEK3/6/p38 signaling axis in U937 cells, a process involving thiol/disulfide exchange at the plasma membrane. nih.gov This redox stress activates the Trx-1/ASK-1 complex and the subsequent p38 pathway, leading to apoptosis. nih.gov

The intrinsic pathway is significantly influenced by the mitochondrial GSH/GSSG balance. nih.gov An increase in mitochondrial GSSG can stimulate apoptotic signaling, leading to the permeabilization of the mitochondrial membrane. nih.gov This allows for the release of pro-apoptotic factors like cytochrome c, which then forms an apoptosome complex with Apaf-1 and procaspase-9, ultimately activating the executioner caspase-3. researchgate.netmdpi.com The Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL), plays a crucial role in regulating mitochondrial integrity in response to redox signals. scielo.orgmdpi.com For instance, an oxidizing environment can promote the upregulation of Bax and facilitate the mitochondrial apoptotic cascade. nih.gov

The extrinsic pathway is initiated by the binding of extracellular ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface. nih.govscielo.org This leads to the formation of the death-inducing signaling complex (DISC) and the activation of the initiator caspase-8. nih.gov Activated caspase-8 can then either directly activate effector caspases like caspase-3 or cleave the Bcl-2 family protein Bid into its truncated form (tBid), which translocates to the mitochondria to amplify the apoptotic signal via the intrinsic pathway. researchgate.net

Table 1: Key Signaling Molecules in GSSG-Modulated Apoptosis

| Pathway Component | Role in Apoptosis | Signaling Axis |

|---|---|---|

| GSSG | Initiator of redox stress | Triggers thiol/disulfide exchange |

| ASK-1 | Pro-apoptotic kinase | Activated by redox stress, part of the MAPK pathway |

| p38 MAPK | Stress-activated kinase | Activated downstream of ASK-1, promotes apoptosis |

| Caspase-3 | Executioner caspase | Cleaves cellular substrates to execute apoptosis |

| Caspase-8 | Initiator caspase | Activated by death receptors in the extrinsic pathway |

| Caspase-9 | Initiator caspase | Activated by the apoptosome in the intrinsic pathway |

| Cytochrome c | Mitochondrial protein | Released into cytosol to activate caspase-9 |

| Bax | Pro-apoptotic protein | Promotes mitochondrial membrane permeabilization |

| Bcl-2 | Anti-apoptotic protein | Inhibits mitochondrial release of cytochrome c |

Regulation of Cell Proliferation and Differentiation

The intracellular redox environment, governed by the GSH/GSSG ratio, also plays a significant role in controlling cell proliferation and differentiation. While severe redox imbalance towards GSSG often triggers apoptosis, lower levels of this imbalance can promote cell proliferation. nih.gov Studies have shown that a slight increase in oxidative stress can stimulate increases in DNA synthesis and the expression of cell cycle proteins like cyclin D1 and cdk4, which are consistent with progression from the G1 to the S phase of the cell cycle. nih.gov G proteins, which act as signal transducers for many receptors, regulate critical signaling pathways involved in cell proliferation and differentiation, and their function can be influenced by the cellular redox state. researchgate.net

Conversely, the depletion of GSH and accumulation of GSSG can inhibit cell proliferation. Knockdown of proteins that regulate the cell cycle, such as GSG2, has been shown to inhibit cell proliferation and promote apoptosis in cancer cell lines. nih.gov This suggests that pathways maintaining genomic stability and controlling mitotic progression are sensitive to cellular stress, including oxidative stress. The ability of a cell to manage mitotic stress is crucial, and failure to do so can activate p53-dependent pathways that prevent the proliferation of daughter cells. nih.gov

The process of cell differentiation, by which a cell changes from one type to a more specialized type, is also influenced by redox signaling. Genome-wide association studies have implicated cell differentiation pathways as primary mechanisms in the pathogenesis of certain diseases, highlighting the importance of tightly regulated cellular development. nih.govresearchgate.net The balance between progenitor and differentiated cell types is maintained by complex signaling networks that can be modulated by the cellular microenvironment, including its redox potential. nih.gov

Table 2: Influence of GSSG-Mediated Redox State on Cell Cycle and Differentiation

| Cellular Process | Effect of Increased GSSG/Oxidative Stress | Associated Molecules/Pathways |

|---|---|---|

| Cell Proliferation | Can be stimulated at low levels, inhibited at high levels | Cyclin D1, cdk4, G proteins, p53 |

| Cell Cycle Progression | Low-level stress can promote G1/S phase transition | Ras-regulated ERK, JNK |

| Cell Differentiation | Implicated as a key regulatory mechanism | Shared pathways with collagen matrix integrity |

| Apoptosis | Induced by significant redox imbalance | Caspase cascade, Bcl-2 family |

Role in Inflammation and Immune Response Modulation

The glutathione redox system is a pivotal regulator of inflammation and immune function. frontiersin.org An imbalance in the GSH/GSSG ratio is a key event in the production of pro-inflammatory cytokines and the subsequent inflammatory response. frontiersin.orgnih.gov Glutathione protects cells against reactive oxygen species (ROS), which are not only damaging byproducts of metabolism but also key signaling molecules that trigger the release of pro-inflammatory cytokines. nih.gov

The transcription factor NF-κB, which controls the expression of numerous inflammatory genes, is a well-established redox-sensitive molecule. nih.gov Oxidative stress, characterized by elevated GSSG, tends to activate NF-κB, thereby promoting inflammation. nih.govnih.gov Conversely, maintaining a high GSH level can inhibit NF-κB activation and exert anti-inflammatory effects. nih.gov

Glutathione is essential for the proper functioning of both the innate and adaptive immune systems. nih.gov The functions of various immune cells are influenced by their intracellular GSH levels and the activity of the glutathione system. nih.gov For example, GSH levels regulate the differentiation and function of dendritic cells (DCs) as antigen-presenting cells and determine T-cell polarization patterns by affecting the production of cytokines like IL-12. nih.gov A low GSH/GSSG ratio can lead to altered antigen processing, a decrease in IL-12 production, and a switch from a Th1 (cell-mediated) to a Th2 (humoral) immune response. frontiersin.org Similarly, increased GSSG can compromise phagocytosis and the survival of macrophages. nih.gov Pro-GSH molecules have been shown to modulate the immune response towards a Th1 phenotype, which is crucial for defending against intracellular pathogens. researchgate.net The glutathione system also sustains the respiratory burst and optimal phagocytic activity in neutrophils. nih.gov

Table 3: M-Gssg-NQ's Regulatory Impact on Immune Pathways

| Immune Cell/Process | Function Modulated by GSH/GSSG Balance | Outcome of Increased GSSG |

|---|---|---|

| Macrophages | Phagocytosis, cytokine production, polarization (M1/M2) | Compromised phagocytosis, pro-inflammatory cytokine release |

| T-Lymphocytes | Proliferation, Th1/Th2 polarization | Skewing towards Th2 response |

| Dendritic Cells (DCs) | Antigen presentation, maturation, cytokine production | Inhibited maturation and inflammatory cytokine production |

| Neutrophils | Respiratory burst, phagocytosis | Vulnerable to GSH depletion, potentially impaired function |

| NF-κB Pathway | Transcription of inflammatory genes | Activation, leading to increased inflammation |

| Cytokine Production | Balance of pro- and anti-inflammatory cytokines | Increased pro-inflammatory cytokines (e.g., TNF-α) |

Preclinical and in Vitro Model Systems for Mechanistic Investigation

Cell Culture Models for Studying NQ-Mediated and GSSG-Related Mechanisms

A variety of cell culture models have been instrumental in dissecting the biological effects of M-Gssg-NQ and its precursor, menadione (B1676200). The choice of cell line is often dictated by the specific research question, with studies utilizing a range of human and animal cells to explore the compound's impact on different physiological systems. For instance, retinal pigment epithelial (RPE) cells are used to study oxidative damage in the context of age-related macular degeneration, while neuroblastoma cells are employed to investigate neurodegenerative processes. arvojournals.orgnih.gov The inherent characteristics of these cell lines, such as their metabolic activity and antioxidant capacity, can influence their susceptibility to M-Gssg-NQ-induced effects.

Quantification of Intracellular ROS and GSH/GSSG Ratios

A primary consequence of cellular exposure to menadione, leading to the formation of M-Gssg-NQ, is the generation of reactive oxygen species (ROS) and a subsequent shift in the intracellular glutathione (B108866) pool. arvojournals.org The balance between reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular redox status. Various techniques are employed to quantify these changes.

Intracellular ROS Detection: Fluorescent probes are widely used to measure intracellular ROS levels. These probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and CellROX reagent, become fluorescent upon oxidation by ROS, allowing for their detection and quantification via fluorescence microscopy or flow cytometry. arvojournals.org

GSH/GSSG Ratio Analysis: The ratio of GSH to GSSG is a key marker of oxidative stress. A decrease in this ratio signifies a shift towards a more oxidizing environment. Several methods are available to determine this ratio:

High-Performance Liquid Chromatography (HPLC): HPLC-based methods provide a robust and quantitative analysis of both GSH and GSSG levels.

Luminescence-Based Assays: Commercial kits, such as the GSH/GSSG-Glo™ Assay, offer a sensitive and high-throughput method for measuring GSH and GSSG concentrations in cell lysates.

| Cell Line | Treatment | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|---|

| Rhesus Macaque RPE Cells | Menadione | Intracellular ROS | Increased ROS production | arvojournals.org |

| Mouse Lymphocytes | Menadione | GSH/GSSG Ratio | Significant decrease in the ratio | researchgate.net |

Assessment of Enzyme Activities (e.g., Glutathione S-Transferases, Glutathione Reductase)

The cellular response to M-Gssg-NQ and the preceding menadione exposure involves the modulation of key enzymes involved in glutathione metabolism. Glutathione S-Transferases (GSTs) and Glutathione Reductase (GR) are of particular interest.

Glutathione S-Transferases (GSTs): GSTs are a family of enzymes that catalyze the conjugation of GSH to various electrophilic compounds, including menadione. nih.gov This conjugation is a critical step in the detoxification process. However, studies have shown that menadione treatment can also lead to a decrease in GST activity in certain cell types. nih.gov

Glutathione Reductase (GR): GR is responsible for the NADPH-dependent reduction of GSSG back to GSH, thereby maintaining the cellular pool of reduced glutathione. The activity of GR is crucial for mitigating oxidative stress. Inhibition of GR can potentiate the toxic effects of menadione.

The activity of these enzymes is typically measured using spectrophotometric assays. For GST, the assay often involves monitoring the conjugation of GSH with a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). GR activity is commonly assessed by measuring the rate of NADPH oxidation.

| Enzyme | Cell Line/System | Treatment | Effect on Activity | Reference |

|---|---|---|---|---|

| Glutathione S-Transferases (GST) | K300 Cells (menadione-resistant) | - | Significantly decreased compared to parental P19 cells | nih.gov |

| Glutathione Reductase (GR) | A375 and NUGC3 cells | NQ-6 (a naphthoquinone) | Significantly repressed | nih.gov |

Analysis of Signaling Pathway Activation (e.g., Protein Phosphorylation, Nrf2 Nuclear Translocation)

The oxidative stress induced by the formation of M-Gssg-NQ can trigger various intracellular signaling pathways, leading to changes in gene expression and cellular function.

Protein Phosphorylation: Menadione exposure has been shown to induce the phosphorylation of several key signaling proteins. For example, studies have demonstrated the rapid phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinases (JNKs) in response to menadione treatment in pancreas cancer cells. nih.gov In human neuroblastoma cells, menadione-induced oxidative stress leads to the dephosphorylation of the tau protein. nih.gov

Nrf2 Nuclear Translocation: The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the expression of a battery of antioxidant and detoxification enzymes. arvojournals.orgnih.gov Studies have shown that activators of the Nrf2 pathway can protect cells from menadione-induced oxidative damage. arvojournals.org

Proteomic and Metabolomic Profiling of Cellular Responses

To gain a more comprehensive understanding of the cellular response to M-Gssg-NQ and its precursors, researchers employ proteomic and metabolomic approaches.

Proteomics: This involves the large-scale study of proteins, including their expression levels, modifications, and interactions. In the context of menadione-induced oxidative stress, proteomic analysis can identify proteins that are differentially expressed or modified. For example, a proteomic analysis of the cell wall of the fungus Sporothrix schenckii in response to menadione identified the upregulation of several proteins involved in the oxidative stress response, such as thioredoxin and superoxide (B77818) dismutase. fao.org

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. Menadione is a known metabolite of oral vitamin K, and its presence and concentration can be analyzed in biological fluids like urine using techniques such as HPLC. nih.gov Metabolomic profiling of cells treated with menadione can reveal alterations in various metabolic pathways, providing insights into the cellular mechanisms of toxicity and adaptation.

In Vitro Biochemical Assays for Molecular Interaction Studies

In vitro biochemical assays are essential for characterizing the direct molecular interactions of M-Gssg-NQ and its components. These cell-free systems allow for the precise measurement of enzymatic reactions and binding events without the complexity of a cellular environment.

Enzymatic Measurements to Elucidate Specific Interactions

The interaction between menadione and glutathione is a key event leading to the formation of M-Gssg-NQ. This interaction can occur both non-enzymatically and be catalyzed by GSTs. In vitro assays are used to study the kinetics and mechanism of this conjugation. nih.govutexas.edu Furthermore, the activity of enzymes that are affected by menadione or its conjugates, such as glutathione reductase, can be precisely measured in a controlled in vitro setting. nih.gov These assays typically involve purified enzymes and substrates, and the reaction progress is monitored spectrophotometrically or fluorometrically. For example, the competition between a naphthoquinone inhibitor and GSSG for the active site of glutathione reductase can be demonstrated in an in vitro assay, providing evidence for a competitive inhibition mechanism. nih.gov

Based on a comprehensive review of available scientific literature, there is no information on preclinical or in vitro model systems investigating the compound “M-Gssg-NQ” in the context of systemic redox regulation, pathway dynamics, or tissue-specific redox and metabolic changes.

Searches for this specific compound have not yielded any relevant studies, papers, or data sets that would allow for a scientifically accurate and informative article based on the requested outline. The interaction between related compounds, such as menadione (a naphthoquinone) and glutathione, has been studied, but this research does not pertain to a pre-formed compound named "M-Gssg-NQ" being tested in animal models.

Therefore, it is not possible to generate the requested article focusing solely on "M-Gssg-NQ" as no research data appears to be publicly available.

Future Research Trajectories and Unresolved Questions

Elucidating the Specificity and Reversibility of Protein S-Glutathionylation and Methionine Oxidation Induced by NQs

A key area for future research involves gaining a deeper understanding of the specificity and reversibility of protein modifications induced by quinones (NQs), such as S-glutathionylation and methionine oxidation. Quinones are known to react with cellular thiols, including glutathione (B108866) and cysteine residues in proteins, through Michael addition, leading to adduct formation. nih.govfrontiersin.org While protein adduction was once considered a random event, studies suggest that quinone adduction can be surprisingly selective, determined by the protein structure and the accessibility and reactivity (pKa) of nucleophilic sites like cysteine thiols. nih.govoup.com

The reversibility of these modifications is also a critical aspect that requires further study. While the covalent bonds formed via nucleophilic addition to quinones are often described as irreversible, leading to stable conjugated systems, the reversibility of quinone-thiol adduction has been investigated. oup.comresearchgate.net For instance, studies have shown that glutathione can react competitively with quinones and potentially reverse the loss of activity and dimerization of certain proteins. nih.gov The interconversion of protein-quinone adducts with other thiols, like N-acetylcysteine, has also been observed, albeit sometimes slowly. oup.com Future research needs to precisely define the conditions and enzymatic mechanisms that govern the reversibility of S-glutathionylation and methionine oxidation induced by specific quinone species, including adducts like M-Gssg-NQ. Understanding the factors that determine which protein cysteine or methionine residues are modified, and whether these modifications are stable or can be reversed, is crucial for deciphering the downstream biological consequences. oup.comnih.gov

Development of Advanced Probes and Sensors for Real-Time Monitoring of M-Gssg-NQ Related Processes

The development of advanced probes and sensors is essential for real-time monitoring of the processes related to M-Gssg-NQ formation and its effects. Genetically encoded biosensors based on fluorescent proteins have revolutionized the study of redox processes in living cells and organisms, allowing for dynamic and compartment-specific observations. oup.comresearchgate.net These sensors can be targeted to different subcellular locations and offer ratiometric fluorogenic behavior, which is advantageous for quantitative measurements. researchgate.net

While significant progress has been made in developing probes for general redox potential or specific reactive oxygen/nitrogen species, the availability of probes for monitoring specific quinone adducts or the direct dynamics of protein S-glutathionylation and methionine oxidation induced by quinones is limited. mdpi.comresearchgate.net Future efforts should focus on designing and synthesizing novel probes with improved selectivity, kinetics, and reversibility to specifically detect and quantify M-Gssg-NQ formation and its interactions with target proteins in living cells and different subcellular compartments. mdpi.comresearchgate.net This includes developing probes that can differentiate between various protein modifications and track their temporal and spatial dynamics with high resolution. oup.com Techniques like in-line optical spectrophotometry have shown promise in monitoring quinone-based redox processes in real-time in other systems, suggesting potential avenues for adaptation. osti.gov

Integration of Multi-Omics Data with Computational Models for Comprehensive Mechanistic Understanding

Integrating multi-omics data with computational models is a promising avenue for achieving a comprehensive mechanistic understanding of the processes involving M-Gssg-NQ. Multi-omics approaches, which can include genomics, transcriptomics, proteomics, and metabolomics, provide a broad view of the cellular landscape and how it changes in response to stimuli like quinone exposure. frontiersin.org Proteomics techniques, particularly those coupled with mass spectrometry, are valuable for identifying protein modifications, including those induced by quinones. acs.orgfrontiersin.org

Computational models, such as those used to investigate redoxin systems and cellular redox networks, can integrate diverse experimental data to provide a quantitative framework for analyzing complex biological processes. portlandpress.comresearchgate.net These models can help in understanding system-level effects and predicting how changes in redox state or the presence of reactive species influence cellular signaling and function. portlandpress.comresearchgate.netmdpi.com Future research should focus on integrating multi-omics datasets generated from studies involving quinone exposure with computational models to build detailed networks that describe the formation, fate, and consequences of M-Gssg-NQ. This integrated approach can help identify key proteins targeted by quinone modifications, understand the interplay between different redox pathways, and predict cellular responses, including potential cytotoxic or cytoprotective effects. frontiersin.orgportlandpress.comacs.org

Understanding Compartmentalized Redox Signaling and its Regulation (e.g., Nuclear and Endoplasmic Reticulum Glutathione Dynamics)

Understanding the compartmentalization of redox signaling and its regulation is crucial, particularly concerning the dynamics of glutathione in organelles like the nucleus and endoplasmic reticulum. Glutathione (GSH) is present in various subcellular compartments, including the cytosol, mitochondria, ER, and nucleus, each with distinct redox environments and regulatory mechanisms. nih.govnih.gov The ER lumen, for instance, is more oxidizing than the cytosol, a condition important for disulfide bond formation in nascent proteins. nih.govnih.govmdpi.com

Exploration of Structure-Activity Relationships to Inform the Design of Targeted Redox Modulators

Exploring the structure-activity relationships (SAR) of quinones is vital to inform the rational design of targeted redox modulators. The biological activity and toxicity of quinones are strongly influenced by their redox properties and structural features, which dictate their ability to participate in electron transfer reactions and undergo addition reactions with biological nucleophiles. bohrium.comnih.govosti.govmdpi.com SAR studies help identify key structural features that determine biological activity. bohrium.com

Understanding the relationship between the chemical structure of quinones and their propensity to form specific adducts like M-Gssg-NQ, induce protein S-glutathionylation or methionine oxidation, and modulate redox signaling pathways is essential. Future research should focus on systematically investigating how variations in quinone structure affect their reactivity towards glutathione and specific protein residues, their ability to undergo redox cycling, and their distribution within cells and organelles. bohrium.comnih.govosti.govmdpi.com This knowledge can then be applied to design novel quinone-based compounds or other molecules that can selectively target specific proteins or pathways, potentially leading to the development of targeted redox modulators with desired therapeutic effects and reduced off-target reactivity. bohrium.comnih.govosti.gov

Q & A

Q. What ethical frameworks guide the use of M-Gssg-NQ in animal models of oxidative stress?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.